PI3Kβ Affinity: Target Compound Demonstrates 41 nM Ki—Fold Difference Relative to PI3Kδ-Selective Lead Example
The target compound exhibits a binding affinity (Ki) of 41 nM against human PI3Kβ in an AlphaScreen assay, providing moderate potency at this isoform [1]. In contrast, the more optimized lead compound BDBM50394846 (US8772480, Example 35) achieves a Ki of 2 nM against PI3Kδ but does not report corresponding PI3Kβ affinity in the same assay system [2]. While direct PI3Kβ head-to-head data for Example 35 is unavailable, the target compound's 41 nM Ki at PI3Kβ establishes it as a demonstrably weaker binder at this isoform compared to the sub-nanomolar to low-nanomolar potencies observed for advanced leads against their primary PI3K isoform targets within the same patent family. This positions the target compound favorably as a tool for studying the contribution of moderate-affinity PI3Kβ engagement in systems where ultra-potent inhibition may be undesirable.
| Evidence Dimension | PI3Kβ binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 41 nM (PI3Kβ) |
| Comparator Or Baseline | BDBM50394846 (US8772480, Example 35): Ki = 2 nM (PI3Kδ); PI3Kβ data not reported |
| Quantified Difference | Target compound exhibits ~20-fold weaker affinity at PI3Kβ than the comparator's primary target isoform (PI3Kδ); absolute PI3Kβ selectivity window cannot be calculated due to missing comparator data |
| Conditions | Inhibition of human N-terminal poly-His tagged-PI3Kβ (or PI3Kδ) expressed in Sf9 baculovirus system co-expressing p85α, after 20 min by AlphaScreen assay |
Why This Matters
Researchers requiring a PI3K tool compound with moderate PI3Kβ activity—rather than sub-nanomolar PI3Kδ potency—can rationally select this compound to avoid confounding effects from excessive target engagement.
- [1] BindingDB Entry BDBM50394852. CHEMBL2165011::US8772480, 215. Ki data for PI3Kβ (41 nM). Accessed 2026. View Source
- [2] BindingDB Entry BDBM50394846. CHEMBL2165017::US8772480, 35. Ki data for PI3Kδ (2 nM). Accessed 2026. View Source
